N-{[5-(3-Chloro-4-fluorophenyl)furan-2-YL]methyl}adamantan-1-amine
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Overview
Description
N-{[5-(3-Chloro-4-fluorophenyl)furan-2-YL]methyl}adamantan-1-amine is a complex organic compound that features a unique combination of a furan ring, a phenyl group with chlorine and fluorine substituents, and an adamantane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3-Chloro-4-fluorophenyl)furan-2-YL]methyl}adamantan-1-amine typically involves multiple steps, starting with the preparation of the furan ring substituted with the 3-chloro-4-fluorophenyl group. This can be achieved through a series of reactions, including halogenation and coupling reactions. The adamantane moiety is then introduced through a nucleophilic substitution reaction, where the amine group of adamantane reacts with the furan derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(3-Chloro-4-fluorophenyl)furan-2-YL]methyl}adamantan-1-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[5-(3-Chloro-4-fluorophenyl)furan-2-YL]methyl}adamantan-1-amine involves its interaction with specific molecular targets. The presence of the furan ring and the adamantane structure allows it to interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares similar halogenated phenyl groups but differs in the heterocyclic ring structure.
5-[4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl]-2: Contains similar halogenated phenyl groups but has a quinazoline core.
Uniqueness
N-{[5-(3-Chloro-4-fluorophenyl)furan-2-YL]methyl}adamantan-1-amine is unique due to its combination of a furan ring, halogenated phenyl group, and adamantane structure. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C21H23ClFNO |
---|---|
Molecular Weight |
359.9 g/mol |
IUPAC Name |
N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]adamantan-1-amine |
InChI |
InChI=1S/C21H23ClFNO/c22-18-8-16(1-3-19(18)23)20-4-2-17(25-20)12-24-21-9-13-5-14(10-21)7-15(6-13)11-21/h1-4,8,13-15,24H,5-7,9-12H2 |
InChI Key |
IUQRZHCNMVCEFH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC4=CC=C(O4)C5=CC(=C(C=C5)F)Cl |
Origin of Product |
United States |
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